![molecular formula C11H28Cl2Si3Sn B14477047 {[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) CAS No. 71084-87-2](/img/structure/B14477047.png)
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) is a chemical compound known for its unique structure and properties It is a type of organotin compound, which means it contains a tin atom bonded to carbon atoms
准备方法
The synthesis of {[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of dichloromethylstannane with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Reactants: Dichloromethylstannane and trimethylsilyl chloride.
Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature.
Procedure: The reactants are mixed and allowed to react, forming the desired product, which is then purified through standard techniques such as distillation or recrystallization.
化学反应分析
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler organotin compounds.
Substitution: The compound can undergo substitution reactions where the dichloromethyl group is replaced by other functional groups using appropriate reagents.
科学研究应用
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of {[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) involves its interaction with molecular targets through its tin and silicon atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved include:
Bond Formation: The tin atom can form bonds with various organic and inorganic molecules, facilitating different chemical reactions.
Catalysis: The compound can act as a catalyst, accelerating chemical reactions without being consumed in the process.
相似化合物的比较
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) can be compared with other organotin compounds such as:
Trimethyltin chloride: Similar in structure but with different reactivity and applications.
Tributyltin hydride: Known for its use in organic synthesis but has different properties and uses.
Tetramethyltin: Another organotin compound with distinct characteristics and applications.
属性
CAS 编号 |
71084-87-2 |
|---|---|
分子式 |
C11H28Cl2Si3Sn |
分子量 |
434.2 g/mol |
IUPAC 名称 |
dichloromethyl-[tris(trimethylsilyl)methyl]tin |
InChI |
InChI=1S/C10H27Si3.CHCl2.Sn/c1-11(2,3)10(12(4,5)6)13(7,8)9;2-1-3;/h1-9H3;1H; |
InChI 键 |
KMDWZVOKUMHWSA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Sn]C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



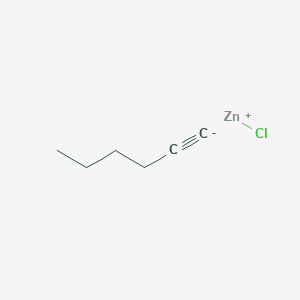
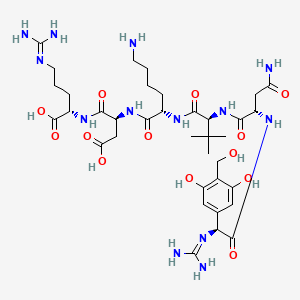
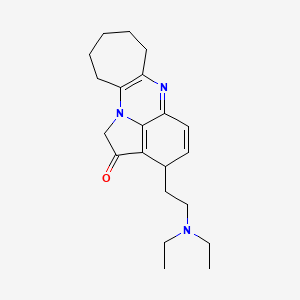
![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)
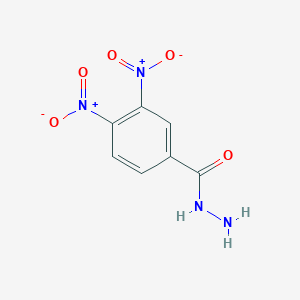
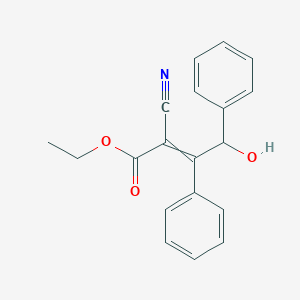
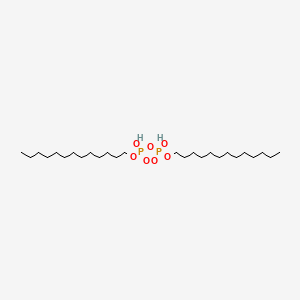
![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
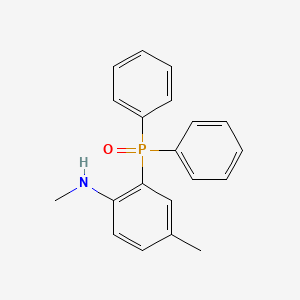
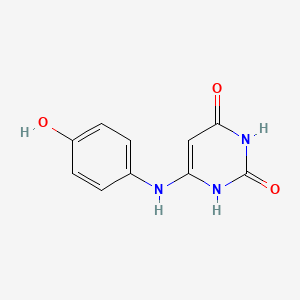
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
